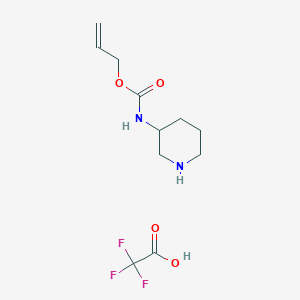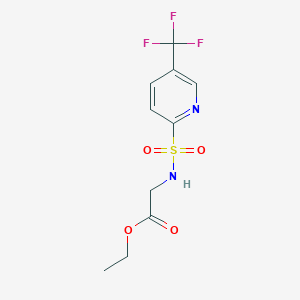
(5-Trifluormethyl-pyridin-2-sulfonylamino)-essigsäureethylester
Übersicht
Beschreibung
The 5-(Trifluoromethyl)pyridine-2-sulfonyl compounds are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of 5-(Trifluoromethyl)pyridine-2-sulfonyl derivatives involves the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF .Molecular Structure Analysis
The molecular structure of these compounds includes a pyridine ring with a trifluoromethyl group at the 5-position and a sulfonyl group at the 2-position .Chemical Reactions Analysis
The chemical reactions involving these compounds typically involve the introduction of the 5-(trifluoromethyl)pyridine-2-sulfonyl chloride .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by the presence of the fluorine atom and the pyridine moiety .Wissenschaftliche Forschungsanwendungen
Anwendungen in der Agrochemie
Trifluormethylpyridinderivate werden in der Agrochemie häufig zum Pflanzenschutz eingesetzt. Die Einführung von Fluoratomen in organische Moleküle führt oft zu einer erhöhten biologischen Aktivität, was diese Verbindungen besonders effektiv als Pestizide macht .
Anwendungen in der Pharmaindustrie
In der Pharmaindustrie werden Trifluormethylpyridinderivate aufgrund ihrer potenziellen medizinischen Eigenschaften eingesetzt. Die Trifluormethylgruppe kann die metabolische Stabilität und Bioverfügbarkeit von Pharmazeutika beeinflussen .
Synthese fluorierter organischer Chemikalien
Die Entwicklung fluorierter organischer Chemikalien ist ein wichtiges Forschungsthema aufgrund ihrer wachsenden Anzahl von Anwendungen, unter anderem in der Materialwissenschaft und der medizinischen Chemie .
Verbesserung der biologischen Aktivität
Die Einarbeitung von Trifluormethylgruppen in Pyridinringe kann zu Verbindungen mit erhöhter biologischer Aktivität führen, was für die Entwicklung neuer Medikamente und Agrochemikalien von Vorteil ist .
Verbesserung der metabolischen Stabilität
Trifluormethylgruppen können die metabolische Stabilität von Verbindungen verbessern und sie so widerstandsfähiger gegen den Abbau in biologischen Systemen machen, was für die Medikamentenentwicklung von Vorteil ist .
Modulation der Bioverfügbarkeit
Die Bioverfügbarkeit von Medikamenten kann durch Trifluormethylgruppen moduliert werden, was sich darauf auswirkt, wie schnell und effizient ein Medikament seine therapeutische Wirkung entfalten kann .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-[[5-(trifluoromethyl)pyridin-2-yl]sulfonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O4S/c1-2-19-9(16)6-15-20(17,18)8-4-3-7(5-14-8)10(11,12)13/h3-5,15H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKJXMROESUMQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=NC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one](/img/structure/B1404639.png)
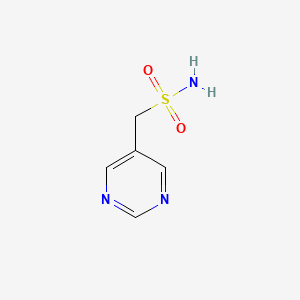
![exo-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1404644.png)
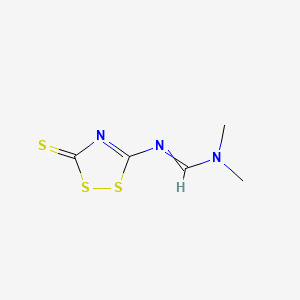
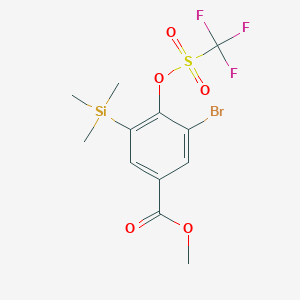
![[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride](/img/structure/B1404648.png)
![Methyl 2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate](/img/structure/B1404652.png)
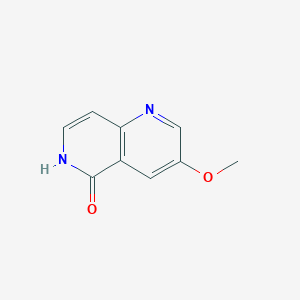
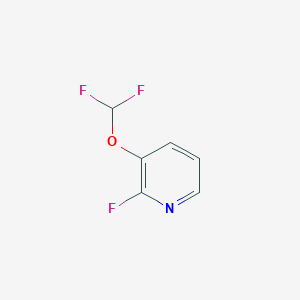

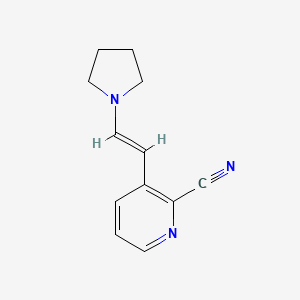

![endo-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1404661.png)
